molecular formula C9H16N4O2S B13938875 3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]-

3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]-

Cat. No.: B13938875
M. Wt: 244.32 g/mol
InChI Key: UKFZVRRTHFDFDF-UHFFFAOYSA-N
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Description

3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]- is a chemical compound with a unique structure that includes a pyridine ring, a sulfonamide group, and an amino group

Preparation Methods

The synthesis of 3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]- involves several steps. One common method includes the reaction of 3-pyridinesulfonyl chloride with 2-amino-2-methylpropylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles like thiols or amines.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., thiols). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Scientific Research Applications

3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]- can be compared with other similar compounds, such as:

The uniqueness of 3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H16N4O2S

Molecular Weight

244.32 g/mol

IUPAC Name

6-[(2-amino-2-methylpropyl)amino]pyridine-3-sulfonamide

InChI

InChI=1S/C9H16N4O2S/c1-9(2,10)6-13-8-4-3-7(5-12-8)16(11,14)15/h3-5H,6,10H2,1-2H3,(H,12,13)(H2,11,14,15)

InChI Key

UKFZVRRTHFDFDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=NC=C(C=C1)S(=O)(=O)N)N

Origin of Product

United States

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